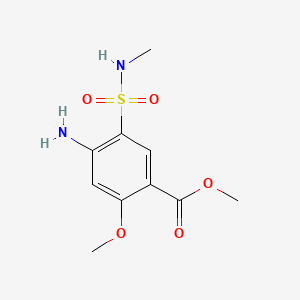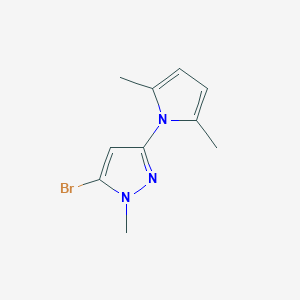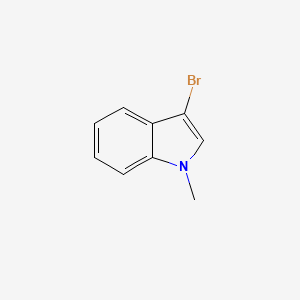
1-(Pyrrolidin-1-yl)propan-2-one
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)propan-2-one, commonly known as alpha-pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is chemically similar to other cathinone compounds such as methcathinone, mephedrone, and methylone. α-PPP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic Identification and Derivatization
Nycz, J., et al. (2016) identified novel cathinone salts, including derivatives of 1-(Pyrrolidin-1-yl)propan-2-one, using spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. These techniques allow for precise identification and structural analysis of such compounds (Nycz et al., 2016).
2. Deoxyribonuclease I Inhibitory Properties
Ilić, B., et al. (2021) explored the DNase I inhibitory properties of 1-(Pyrrolidin-2-yl)propan-2-one derivatives. These compounds were found to have potential as DNase I inhibitors, with implications in the discovery of new active inhibitors (Ilić et al., 2021).
3. Molecular Interactions in Mixtures
Yadav, J. S., et al. (2009) investigated the molecular interactions of pyrrolidin-2-one mixtures with lower alkanols. The study focused on the excess thermodynamic properties and molecular entities within these mixtures, providing insight into their chemical behavior (Yadav et al., 2009).
4. Synthesis and Pharmacological Effects
Malawska, B., et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic and antihypertensive activities. This research highlights the potential of such compounds in medicinal chemistry (Malawska et al., 2002).
5. Synthesis of Derivatives for Various Applications
Kuznetsov, A., et al. (2010) demonstrated the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives, showcasing the versatility of this compound in creating functional compounds (Kuznetsov et al., 2010).
6. Complexation and Ligand Studies
Hakimi, M., et al. (2013) conducted studies on complexation to Cadmium(II) using ligands derived from this compound. This research contributes to understanding metal-ligand interactions in coordination chemistry (Hakimi et al., 2013).
7. Stereoselective Alkylation in Organic Synthesis
Andersson, F., et al. (2004) explored the stereoselective alkylation of chiral auxiliaries based on this compound, contributing significantly to the field of asymmetric synthesis (Andersson et al., 2004).
8. Substitution Reactions for Synthesis
Katritzky, A., et al. (2000) synthesized 1,5-disubstituted pyrrolidin-2-ones, highlighting the chemical versatility and reactivity of this compound in substitution reactions (Katritzky et al., 2000).
9. Antimalarial Activity
Okaniwa, M., et al. (2021) researched 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, showing promise in antimalarial drug development (Okaniwa et al., 2021).
10. Pyrrole Coupling Chemistry
Mert, O., et al. (2013) investigated the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films, where this compound derivatives play a critical role (Mert et al., 2013).
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(9)6-8-4-2-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYFRBPGIXHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306738 | |
| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54151-38-1 | |
| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




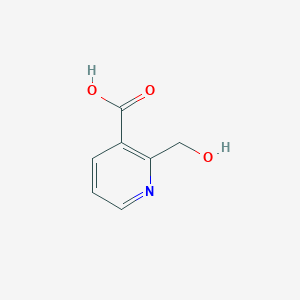
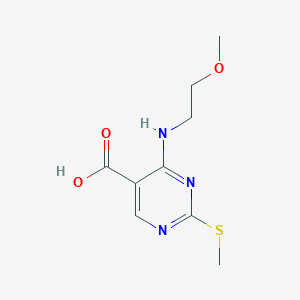
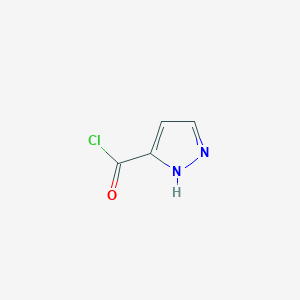

![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)

